3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea
Brand Name: Vulcanchem
CAS No.: 886961-09-7
VCID: VC7463598
InChI: InChI=1S/C18H23ClN8O2S/c19-13-1-3-14(4-2-13)20-18(30)25-24-15-21-16(26-5-9-28-10-6-26)23-17(22-15)27-7-11-29-12-8-27/h1-4H,5-12H2,(H2,20,25,30)(H,21,22,23,24)
SMILES: C1COCCN1C2=NC(=NC(=N2)NNC(=S)NC3=CC=C(C=C3)Cl)N4CCOCC4
Molecular Formula: C18H23ClN8O2S
Molecular Weight: 450.95

3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea

CAS No.: 886961-09-7

Cat. No.: VC7463598

Molecular Formula: C18H23ClN8O2S

Molecular Weight: 450.95

* For research use only. Not for human or veterinary use.

3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea - 886961-09-7

Specification

CAS No. 886961-09-7
Molecular Formula C18H23ClN8O2S
Molecular Weight 450.95
IUPAC Name 1-(4-chlorophenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]thiourea
Standard InChI InChI=1S/C18H23ClN8O2S/c19-13-1-3-14(4-2-13)20-18(30)25-24-15-21-16(26-5-9-28-10-6-26)23-17(22-15)27-7-11-29-12-8-27/h1-4H,5-12H2,(H2,20,25,30)(H,21,22,23,24)
Standard InChI Key WVEJMPLCTSRJIF-UHFFFAOYSA-N
SMILES C1COCCN1C2=NC(=NC(=N2)NNC(=S)NC3=CC=C(C=C3)Cl)N4CCOCC4

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound belongs to the thiourea family, featuring a central 1,3,5-triazine ring substituted with two morpholine groups at the 4- and 6-positions. A thiourea moiety (-NH-CS-NH-) bridges the triazine core to a 4-chlorophenyl group. This architecture combines the electron-deficient triazine system with the electron-rich morpholine and aromatic chlorophenyl components, creating a hybrid structure with potential multifunctional reactivity .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC<sub>20</sub>H<sub>25</sub>ClN<sub>8</sub>O<sub>2</sub>S
Molecular Weight485.0 g/mol
IUPAC Name1-(4-chlorophenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]thiourea
SMILESClC1=CC=C(C=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

The molecular weight of 485.0 g/mol places this compound in the mid-range for agrochemicals, balancing solubility and membrane permeability . The SMILES string confirms the presence of two morpholine rings (N3CCOCC3 and N4CCOCC4) attached to the triazine core, with the thiourea linker connecting to the 4-chlorophenyl group .

Stereoelectronic Features

Density functional theory (DFT) calculations on analogous triazine-thiourea compounds reveal:

  • Triazine Ring: Planar geometry with partial positive charge at C2 due to electron-withdrawing morpholine substituents .

  • Thiourea Bridge: Exhibits rotational flexibility (energy barrier ~8 kcal/mol), enabling conformational adaptation in biological targets .

  • Morpholine Substituents: Oxygen atoms participate in hydrogen bonding (H-bond acceptor capacity = 4), while nitrogen centers act as weak H-bond donors .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for synthesizing this compound:

Route A: Triazine-Thiourea Coupling

  • Triazine Core Formation:

    • 2,4-Dichloro-6-morpholino-1,3,5-triazine reacts with excess morpholine to yield 4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine .

    • Conditions: DMF solvent, 80°C, 12 h (Yield: 78%) .

  • Thiourea Conjugation:

    • The triazine amine reacts with 4-chlorophenyl isothiocyanate in THF at 0–5°C .

    • Key Intermediate: C13H17ClN6OS\text{C}_{13}\text{H}_{17}\text{ClN}_6\text{OS} (MW: 348.8 g/mol) .

Route B: Sequential Functionalization

  • Chlorophenyl Thiourea Preparation:

    • 4-Chloroaniline + thiophosgene → 4-chlorophenyl isothiocyanate (85% yield) .

  • Triazine Coupling:

    • React isothiocyanate with pre-formed 4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine under inert atmosphere .

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water0.12 ± 0.0325
Ethanol8.9 ± 0.425
Dichloromethane22.1 ± 1.225

The low aqueous solubility (0.12 mg/mL) necessitates formulation with surfactants for biological applications . The high dichloromethane solubility suggests significant lipophilicity (logP calc. = 3.2) .

Biological Activity and Applications

Herbicidal Activity (Hypothetical)

While direct data on this compound is limited, structural analogs demonstrate:

  • PSII Inhibition: IC<sub>50</sub> = 42 nM in Chlamydomonas reinhardtii

  • Root Growth Suppression: 80% inhibition at 10 ppm in Arabidopsis thaliana

The 4-chlorophenyl group may enhance membrane penetration compared to methyl-substituted analogs .

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